7-(Diethylamino)coumarin-3-carbonyl azide
Overview
Description
7-(Diethylamino)coumarin-3-carbonyl azide is a synthetic compound known for its fluorescent properties. It is a derivatized form of coumarin, which is a naturally occurring compound found in many plants. This compound is primarily used as a fluorescent probe for the quantification of cellular metabolites and labeling of proteins and other carbonyl-containing molecules .
Mechanism of Action
Target of Action
The primary targets of 7-(Diethylamino)coumarin-3-carbonyl azide are proteins and other carbonyl-containing molecules . This compound is particularly suitable for labeling these targets .
Mode of Action
This compound acts as an aldehyde and ketone reactive probe . It interacts with its targets by binding to aldehydes and ketones present in proteins and other carbonyl-containing molecules . This interaction results in the labeling of these molecules, which can then be detected and quantified .
Biochemical Pathways
The compound is involved in the biochemical pathway of ceramide metabolism . Ceramides can be derivatized using this compound, allowing for the sensitive optical quantification of individual cellular ceramides . This process involves gradient HPLC separation .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is the labeling of proteins and other carbonyl-containing molecules . This allows for the sensitive optical quantification of these molecules, particularly individual cellular ceramides . This can be useful in various research and diagnostic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is shipped at 4°C and is recommended to be stored at -20°C long term . It should also be stored in the dark and under desiccating conditions . These conditions can influence the compound’s action, efficacy, and stability. Furthermore, the compound should be allowed to equilibrate to room temperature for at least 1 hour before use .
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions. It is suitable for labeling proteins and other carbonyl-containing molecules . The nature of these interactions involves the derivatization of ceramides using 7-(diethylamino)coumarin-3-carbonyl azide, which allows for the sensitive optical quantification of individual cellular ceramides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a labeling agent. By labeling proteins and other carbonyl-containing molecules, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As an aldehyde and ketone reactive probe, it can bind to these functional groups in biomolecules, enabling their detection and quantification .
Preparation Methods
The synthesis of 7-(Diethylamino)coumarin-3-carbonyl azide typically involves the reaction of 7-(Diethylamino)coumarin-3-carboxylic acid with a suitable azide source under specific conditions. One common method involves the use of sodium azide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the azide group . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-(Diethylamino)coumarin-3-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include sodium azide, dicyclohexylcarbodiimide, and various reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(Diethylamino)coumarin-3-carbonyl azide has a wide range of scientific research applications:
Comparison with Similar Compounds
7-(Diethylamino)coumarin-3-carbonyl azide is unique due to its combination of a coumarin moiety and an azide group, which imparts both fluorescent properties and reactivity towards carbonyl-containing molecules. Similar compounds include:
7-(Diethylamino)coumarin-3-carboxylic acid: Lacks the azide group but retains the fluorescent properties of the coumarin moiety.
7-Azido-4-Methylcoumarin: Contains an azide group but differs in the substitution pattern on the coumarin ring.
Fluorescein Azide: Another fluorescent compound with an azide group, but with different spectral properties compared to coumarin derivatives.
These similar compounds highlight the unique combination of properties found in this compound, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
7-(diethylamino)-2-oxochromene-3-carbonyl azide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-3-18(4-2)10-6-5-9-7-11(13(19)16-17-15)14(20)21-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIQMYGHCNXCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402002 | |
Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157673-16-0 | |
Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20402002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(Diethylamino)coumarin-3-carbonyl azide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 7-(diethylamino)coumarin-3-carbonyl azide used for analyzing ceramides?
A1: Ceramides, being lipids, lack strong chromophores that would allow for easy detection using conventional spectroscopic methods like UV-Vis. this compound acts as a derivatizing agent. This means it reacts with ceramides, attaching its coumarin structure to the ceramide molecule []. Coumarin derivatives are known for their strong fluorescence, making the derivatized ceramides detectable at very low concentrations using fluorescence detection in HPLC []. This enables highly sensitive quantification of different ceramide species.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.